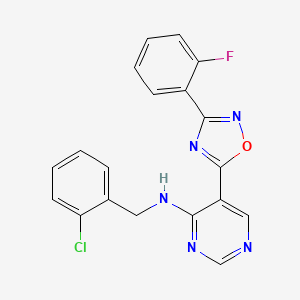

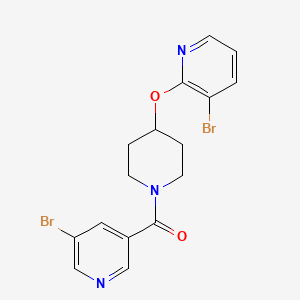

![molecular formula C16H13BrN2O2S B2500438 N-[2-(1-ベンゾチオフェン-3-イル)-2-ヒドロキシエチル]-5-ブロモピリジン-3-カルボキサミド CAS No. 2097925-86-3](/img/structure/B2500438.png)

N-[2-(1-ベンゾチオフェン-3-イル)-2-ヒドロキシエチル]-5-ブロモピリジン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide is not directly reported in the provided papers. However, insights can be drawn from related compounds. For instance, the synthesis of various N-substituted benzamides and thiazolyl benzamides has been described, which typically involves the reaction of appropriate amine precursors with acylating agents or by the condensation of carboxylic acids with amines or amides . The synthesis of N-hydroxy-5-bromophenyl-2-carboxamidine was achieved through the reaction of 4-bromoxynil with hydroxylamine hydrochloride in a sodium carbonate solution . These methods could potentially be adapted for the synthesis of the compound , by selecting suitable benzo[b]thiophen and bromonicotinamide precursors.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . For example, the crystal structure of N-hydroxy-5-bromophenyl-2-carboxamidine revealed a non-coplanar arrangement between the benzene ring and oxime groups . Similarly, the benzoyl-tetrahydrobenzo[b]thiophen-2-yl benzamides showed a half-chair conformation of the fused six-membered ring, with varying degrees of disorder . These findings suggest that the molecular structure of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide would likely exhibit specific conformational features influenced by the benzo[b]thiophen and bromonicotinamide moieties.

Chemical Reactions Analysis

The chemical reactivity of the compound is not directly addressed in the provided papers. However, benzamides and thiazolyl benzamides have been shown to participate in various chemical reactions, including hydrogen bonding and π-π stacking interactions, which contribute to their supramolecular aggregation . These interactions are crucial for the biological activity of these compounds, as seen in the inhibition of kynurenine 3-hydroxylase by N-substituted benzenesulfonamides . It can be inferred that N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide may also engage in similar interactions, affecting its chemical behavior and potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not detailed in the provided papers. However, properties such as solubility, melting point, and stability can be extrapolated from related compounds. For instance, the solubility of a compound can be influenced by the presence of functional groups capable of forming hydrogen bonds . The stability and reactivity of the compound may also be affected by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, as seen in the synthesis and characterization of various benzamides . These properties are essential for the practical application of the compound as a herbicide or pharmaceutical agent, as demonstrated by the herbicidal activity of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine .

科学的研究の応用

抗菌活性

ベンゾチオフェン誘導体、および我々の注目化合物も、抗菌活性について合成され評価されています . 特に、3-(4-アミノベンゾエチニル)-2-(チオフェン-2-イル)ベンゾ[b]チオフェン (12E)、3-エチニル-2-(チオフェン-2-イル)ベンゾ[b]チオフェン (12L)、および3-(2-アミノベンゾエチニル)-2-(チオフェン-2-イル)ベンゾ[b]チオフェン (12J)は、黄色ブドウ球菌 (S. aureus) に対して高い抗菌活性を示しました。これらの発見は、細菌感染症の治療における潜在的な応用を示唆しています。

モノクローナル抗体産生増強

興味深いことに、N-(1-ベンゾチオフェン-5-イル)-4-(2,5-ジオキソピロリジン-1-イル)ベンゾアミドとその誘導体は、チャイニーズハムスター卵巣細胞培養におけるモノクローナル抗体産生の増強に潜在的な可能性を示しています. この応用は、バイオ医薬品研究および製造において非常に重要です。

フォトクロミックシステム

1-ベンゾチオフェン環を含む非対称ジアリールエテンは、フォトクロミック特性の研究のために合成されました。 これらの化合物は、光にさらされると可逆的な色の変化を示し、光学デバイスや材料科学において貴重なものです .

テトラヒドロベンゾチエノ誘導体

環化反応によって、新規の1-R-2-メチル-1,2,3,4-テトラヒドロベンゾチエノ[2,3-c]ピリジン誘導体が得られました。 これらの化合物は、医薬品化学における応用、またはより複雑な分子の構成要素として使用できる可能性があります .

作用機序

Target of Action

The primary targets of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide are currently unknown. This compound is a derivative of benzothiophene , a molecular scaffold that has been used in medicinal chemistry and has been the subject of preclinical and clinical studies . .

Mode of Action

The mode of action of this compound is not well-documented. As a benzothiophene derivative, it may share some of the biological activities of other benzothiophene compounds. For instance, some benzothiophene derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .

Biochemical Pathways

Benzothiophene derivatives can affect a wide range of biochemical pathways depending on their specific structures and targets

将来の方向性

特性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2S/c17-11-5-10(6-18-7-11)16(21)19-8-14(20)13-9-22-15-4-2-1-3-12(13)15/h1-7,9,14,20H,8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENOUUIBPDOVCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=CN=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

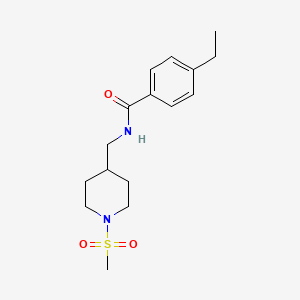

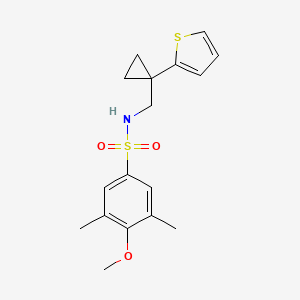

![N-(5-((2,4-dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500358.png)

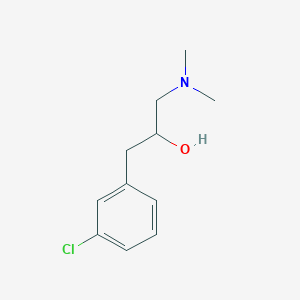

![[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride](/img/structure/B2500362.png)

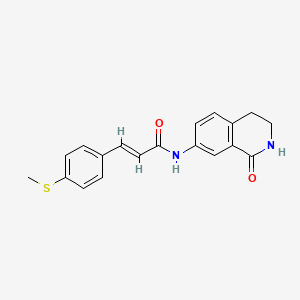

![(2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2500364.png)

![Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B2500366.png)

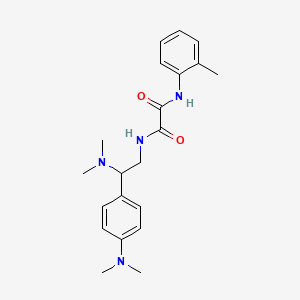

![8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500370.png)

![4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid](/img/structure/B2500371.png)

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)